6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNIVFZEKRLLEP-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319825 | |
| Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620545-96-2 | |
| Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 4-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Electrophilic Substitution
The hydroxyl group at position 6 undergoes O-acylation and alkylation :
Michael Addition
The α,β-unsaturated ketone participates in conjugate additions :
Reduction
The nitro group is reduced selectively:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 50°C | 4-Aminophenyl derivative |
| SnCl<sub>2</sub>/HCl | Reflux | 4-Hydroxylaminophenyl intermediate |
Oxidation
The dihydrobenzofuran ring undergoes oxidative aromatization :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| DDQ (Dichlorodicyanobenzoquinone) | CH<sub>2</sub>Cl<sub>2</sub>, RT | Fully aromatic benzofuran |
| MnO<sub>2</sub> | Acetone, reflux | 2,3-Dihydroxybenzofuran derivative |
Interaction with Biological Targets
While not strictly chemical reactions, chemo-enzymatic interactions are critical:
Comparative Reactivity of Structural Analogs
Key analogs and their reactivity differences:
This compound’s versatility in organic synthesis and bioactivity modulation stems from its hybrid structure, enabling applications in medicinal chemistry and materials science. Further studies on catalytic asymmetric reactions and green synthesis methods are warranted .
Scientific Research Applications
Antibacterial Properties
Recent studies have shown that 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibits significant antibacterial activity against various bacterial strains. A review highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Klebsiella pneumoniae .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Bacillus subtilis | Moderate |
| Klebsiella pneumoniae | High |
Antimicrobial Evaluation
The compound has been evaluated for its antimicrobial properties, showing promising results in inhibiting the growth of various pathogens. The agar disc-diffusion method was utilized to assess its efficacy, revealing that certain derivatives of this compound demonstrated higher inhibition rates compared to standard antibiotics .
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various benzofuran derivatives, including this compound, demonstrated its potential as a lead compound for developing new antibacterial agents. The study found that modifications to the nitrophenyl group could enhance antibacterial activity significantly .
Research on Derivatives
Research focusing on derivatives of this compound has revealed that structural modifications can lead to improved biological activities. For instance, the introduction of different substituents on the benzofuran core has been shown to affect the compound's interaction with bacterial cell walls, enhancing its potency against resistant strains .
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. However, methoxy groups in CE improve antifungal efficacy by targeting both lanosterol demethylase and beta-tubulin .
- Liposomal Formulations : TB501 (a piperazine-modified derivative) shows superior antitubercular activity in liposomal form, even at low concentrations, highlighting the role of drug delivery systems in enhancing potency despite structural complexity .
Enzymatic Inhibition and Molecular Interactions
- Lanosterol 14-Alpha Demethylase (CYP51): CE (methoxy analogue) exhibits strong inhibition via molecular docking, disrupting ergosterol biosynthesis in Fusarium solani . The nitro group in the target compound may offer stronger electronic interactions with CYP51’s heme iron, though experimental data are lacking.
- Beta-Tubulin :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|
| Target compound | 2.8 (moderate) | Low (nitro group reduces hydrophilicity) | -NO₂, -OH |
| CE | 2.1 | Moderate (methoxy groups enhance water solubility) | -OCH₃, -OH |
| TB515 | 3.5 | Low (phenylpropynylidene increases lipophilicity) | -OH, alkyne |
| Trimethoxy analogue | 1.9 | High (multiple -OCH₃ groups) | -OCH₃, -OH |
- Nitro Group Impact: The -NO₂ group in the target compound may reduce solubility but increase stability against metabolic degradation compared to methoxy or hydroxy groups.
- Trimethoxy Analogue : Higher solubility due to polar -OCH₃ groups, but reduced cell permeability due to increased molecular weight .
Biological Activity
6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (also referred to as compound 1) is a benzofuran derivative that has attracted attention for its potential biological activities. This compound belongs to a class of compounds known for exhibiting various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of compound 1, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a hydroxyl group and a nitrophenyl substituent. The molecular formula is with a molecular weight of approximately 283.24 g/mol.
Anticancer Activity
Benzofuran derivatives, including compound 1, have shown significant anticancer activity in various studies. For instance, a study indicated that certain benzofuran compounds exhibit cytotoxic effects against human cancer cell lines. Specifically, compounds related to benzofuran structures demonstrated IC50 values in the micromolar range against ovarian cancer cells (A2780), highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 32 | A2780 | 12 |
| Compound 33 | A2780 | 11 |
| Compound 35 | HCT15 | 2.37 |
| Compound 36 | NCI-H460 | 10 |
Antibacterial Activity
Research has shown that compound 1 exhibits antibacterial properties against various bacterial strains. In vitro studies revealed that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition rates .
Table 2: Antibacterial Activity Against Common Bacterial Strains
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Proteus mirabilis | Low |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds similar to compound 1 have demonstrated the ability to inhibit inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of benzofuran derivatives for their anticancer properties against various human cancer cell lines. Compound 36 was particularly noted for its effectiveness against non-small cell lung cancer with an inhibition rate exceeding 80% at specific concentrations .
- Antibacterial Screening : Another investigation focused on the antibacterial activity of nitro-substituted benzofurans. The study found that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in combating resistant bacterial strains .
The biological activities of compound 1 can be attributed to its ability to interact with various biological targets:
- Anticancer Mechanism : The presence of the nitrophenyl group is believed to enhance cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a benzofuran-3-one derivative reacts with a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) under acidic or basic conditions. For example, analogous reactions using benzofuran-3-one substrates and aldehydes were performed in THF or ethanol with catalytic piperidine or acetic acid, yielding products in 39–61% efficiency . Optimization involves adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst loading to improve yield and purity.
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons, especially the methylidene proton (δ ~8.5–9.0 ppm) and nitrophenyl aromatic signals .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity using Rf values (e.g., TLC Rf = 0.28–0.38 in hexane/ethyl acetate) .
Q. What are common derivatization strategies for benzofuran-3-one scaffolds in academic research?
- Methodological Answer :
- Spirocyclization : N-Heterocyclic carbene (NHC) catalysts enable Michael–aldol–lactonization cascades to form spirocyclic products, as demonstrated with benzofuran-3-one substrates .
- Isomerization : UV irradiation (e.g., 350 nm in methanol) converts (Z)- to (E)-isomers, critical for studying stereochemical effects .
Advanced Research Questions
Q. How do catalyst systems influence regioselectivity in benzofuran-3-one reactions?
- Methodological Answer : NHC catalysts promote unique pathways via α,β-unsaturated acylazolium intermediates, enabling spirocyclization over competing dimerization. For example, altering NHC substituents (e.g., mesityl vs. trifluoromethyl) adjusts steric/electronic effects, directing selectivity toward δ-lactone-fused products (yields: 42–61%) . Contrast with Brønsted acid catalysis, which may favor aldol adducts over spirocycles.
Q. What experimental evidence explains contradictory data on (Z)/(E)-isomer stability under varying conditions?
- Methodological Answer :
- Photochemical Isomerization : (Z)-isomers isomerize to (E)-forms under UV light (e.g., 350 nm, 30 hours in methanol), with equilibrium ratios dependent on solvent polarity .
- Thermal Stability : (E)-isomers dominate in polar aprotic solvents (e.g., DMSO) due to stabilization of the conjugated nitro group.
- Table : Isomer Ratios Under Different Conditions
| Condition | (Z):(E) Ratio | Reference |
|---|---|---|
| Dark, CDCl₃ | 1:0.2 | |
| UV (350 nm), MeOH | 1:6 |
Q. How does the 4-nitrophenyl substituent impact biological activity compared to other aryl groups?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity in Michael addition or redox processes. For example, benzofuran-3-one analogues with nitro substituents exhibit neuroprotective effects via antioxidative pathways (IC₅₀: 10–50 μM in cerebral ischemia models) . Comparative studies with methoxy or hydroxyl substituents (e.g., 4-methoxybenzylidene derivatives) reveal reduced activity, suggesting nitro’s role in radical scavenging .
Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
